(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride
Description
(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride is a fluorinated amino alcohol derivative with a molecular formula of C₄H₈ClF₃NO (exact mass: 193.03 g/mol). This chiral compound is a key building block in pharmaceutical synthesis, particularly in the development of aryl hydrocarbon receptor (AHR) antagonists and other bioactive molecules . It is commercially available in quantities ranging from 50 mg to 500 mg, with pricing reflecting its specialized synthesis and high enantiomeric purity (e.g., €987 for 50 mg) .
Properties
IUPAC Name |
(2R,3S)-3-amino-4,4,4-trifluorobutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c1-2(9)3(8)4(5,6)7;/h2-3,9H,8H2,1H3;1H/t2-,3+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGIIRXNIZILNM-MUWMCQJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(F)(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a suitable precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing the production of unwanted stereoisomers.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biological pathways. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, further modulating its activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Fluorine Substitution: The target compound’s trifluoromethyl group at C4 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Functional Groups: The ester derivative (Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride) lacks the hydroxyl group, replacing it with a methyl ester, which may reduce hydrogen-bonding capacity but improve membrane permeability .
- Stereochemistry: The racemic mixture rac-(2R,3S)-3-amino-4,4,4-trifluorobutan-2-ol hydrochloride () highlights the importance of enantiopure synthesis, as biological activity often depends on specific stereoisomers .
Key Findings :
- Synthetic Complexity : The target compound’s synthesis is less resource-intensive compared to derivatives with multiple trifluoromethyl groups (e.g., ), which require hazardous fluorinating agents .
- Thermal Stability: Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride has a defined melting point (96–101°C), suggesting higher crystallinity and stability compared to the target compound .
Pharmacological and Commercial Relevance
- Drug Discovery: The target compound’s trifluoromethyl group is critical for modulating electronic and steric properties in AHR antagonists, as seen in ’s pricing for research-scale quantities . In contrast, cyclic analogs like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride are prioritized for their conformational rigidity in enzyme inhibition .
- Cost Drivers: Higher prices for compounds like (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride (€4,422 for 500 mg) reflect the cost of multi-fluorination steps and purification challenges .
Research and Development Insights
- Patent Trends: highlights the use of fluorinated amino alcohols in synthesizing complex bioactive molecules, such as pyrrolo[1,2-b]pyridazine derivatives, where fluorine enhances binding to hydrophobic pockets .
Biological Activity
(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol; hydrochloride is a fluorinated amino alcohol notable for its structural characteristics and potential biological activities. The compound features a trifluoromethyl group that significantly alters its hydrophobicity and reactivity, making it a subject of interest in medicinal chemistry and related fields.
- Chemical Formula : CHClFNO
- Molecular Weight : 143.11 g/mol
- Chirality : Contains two chiral centers at the 2nd and 3rd carbon positions.
The presence of the trifluoromethyl group enhances the compound's stability and potential bioactivity compared to non-fluorinated analogs. This modification often leads to increased binding affinities to biological targets, which is critical in drug design.
Research indicates that fluorinated amino acids often exhibit enhanced potency due to their unique electronic properties. The mechanisms through which (2R,3S)-3-amino-4,4,4-trifluorobutan-2-ol hydrochloride exerts its biological effects include:
- Enhanced Binding Affinity : Studies show that fluorinated compounds can bind more effectively to target receptors than their non-fluorinated counterparts.
- Receptor Modulation : Interaction studies highlight its potential as a modulator for various receptors, particularly in the central nervous system .
Case Studies and Research Findings
- Binding Studies : A study demonstrated that fluorinated analogs exhibit significant improvements in binding affinity to NMDA receptors. The active enantiomers of these compounds showed enhanced potency compared to racemic mixtures, indicating stereoselective activity .
- Pharmacological Applications : The compound has been investigated for its role in modulating neurotransmitter systems, particularly those involving glutamate receptors. This modulation is crucial for developing treatments for neurological disorders such as depression and schizophrenia .
- Synthesis and Derivatives : Various synthetic routes have been developed to produce (2R,3S)-3-amino-4,4,4-trifluorobutan-2-ol hydrochloride with high yields. These methods allow for the introduction of the trifluoromethyl group while maintaining stereochemical integrity.
Comparative Analysis
The following table summarizes key structural features and biological activities of (2R,3S)-3-amino-4,4,4-trifluorobutan-2-ol hydrochloride compared to similar compounds:
| Compound Name | Structural Features | Unique Biological Aspects |
|---|---|---|
| (2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol; HCl | Trifluoromethyl group | Enhanced binding affinity to NMDA receptors |
| 3-Amino-1,1,1-trifluorobutan-2-ol | Similar trifluoromethyl group | Different position of amino group affects activity |
| 4-Amino-1,1,1-trifluorobutan-2-ol | Trifluoromethyl at different position | Potentially different biological activities |
| (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | Fmoc protected derivative | Used primarily in peptide synthesis |
Q & A
Q. What are the recommended synthetic routes for (2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride?
- Methodological Answer : The compound can be synthesized via enantioselective methods using chiral auxiliaries or resolving agents. For example, (R)-1-phenylethylammonium salts have been employed to resolve enantiomers of structurally related trifluorinated hydroxy acids, enabling isolation of the desired stereoisomer . Key steps include:
- Chiral Resolution : Use of diastereomeric salt formation with chiral amines.
- Reductive Amination : Conversion of ketone intermediates to amines under controlled conditions.
- Hydrochloride Formation : Treatment with HCl gas in anhydrous solvents to stabilize the amine as a hydrochloride salt.
Purity (>95%) is typically confirmed via HPLC and elemental analysis .
Q. How to confirm the stereochemical purity of this compound?
- Methodological Answer : Stereochemical integrity is validated using:
- Chiral HPLC : Separation on columns like Chiralpak® IA/IB, with mobile phases optimized for fluorinated compounds .
- Polarimetry : Measurement of specific optical rotation ([α]D) and comparison to literature values (e.g., +15.1° for (S)-enantiomers in ethanol) .
- X-ray Crystallography : Definitive confirmation of absolute configuration for crystalline derivatives.
Advanced Research Questions
Q. How to resolve conflicting data on enantiomeric excess (ee) when synthesizing this compound?
- Methodological Answer : Discrepancies in ee measurements may arise from method sensitivity or kinetic vs. thermodynamic control during synthesis. Strategies include:
- Cross-Validation : Compare results from chiral HPLC, NMR with chiral shift reagents, and polarimetry .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and avoid over-reduction/racemization.
- Table 1 : Analytical Method Comparison
| Method | Sensitivity | Limitations |
|---|---|---|
| Chiral HPLC | High (~1% ee) | Requires derivatization |
| Polarimetry | Moderate | Solvent-dependent |
| X-ray | Definitive | Requires crystals |
Q. What strategies mitigate degradation of this compound under aqueous conditions?
- Methodological Answer : Hydrolysis or oxidation can occur due to the labile β-hydroxyamine moiety. Mitigation approaches:
- Lyophilization : Store as a lyophilized powder at -20°C under inert gas (e.g., argon) to minimize hygroscopicity .
- Buffered Solutions : Use pH 4–5 acetate buffers to stabilize the hydrochloride salt and prevent amine deprotonation.
- Additives : Include antioxidants (e.g., ascorbic acid) for long-term stability in solution .
Q. How to design experiments to study the biological activity of this compound in chiral-dependent systems?
- Methodological Answer : Chiral specificity is critical for receptor binding or enzyme inhibition studies. Experimental design considerations:
- Enantiomer Controls : Synthesize and test both (2R,3S) and (2S,3R) enantiomers to isolate stereospecific effects .
- Isotopic Labeling : Use ¹⁹F-NMR or ³H/¹⁴C-labeled analogs to track metabolic pathways.
- Dose-Response Curves : Compare IC₅₀ values across enantiomers to quantify potency differences.
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Variations may stem from polymorphic forms or hydrate/solvate formation. Solutions:
- Thermal Analysis : Perform DSC/TGA to identify polymorphs or dehydration events .
- Crystallization Screening : Test solvents (e.g., ethanol, acetonitrile) to isolate stable crystalline forms.
- Literature Comparison : Cross-reference with PubChem data (e.g., InChIKey XFOXVGBKIZQZCB-VKKIDBQXSA-N) to validate purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
